![molecular formula C11H13BO4 B8255579 2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane](/img/structure/B8255579.png)
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane
Overview
Description
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H13BO4 and its molecular weight is 220.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enhanced Brightness and Emission-Tuning in Nanoparticles : The use of related 1,3,2-dioxaborolane compounds in the creation of nanoparticles with enhanced brightness and tunable fluorescence emission. These nanoparticles show potential in various applications due to their high quantum yields and the ability to adjust their emission wavelengths (Fischer, Baier, & Mecking, 2013).
Characterization and Degradation Studies : Investigations into the thermal degradation of polymers derived from 1,3-dioxolane compounds, including an analysis of volatile degradation products. This research provides insights into the stability and degradation pathways of these materials (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Properties of 2-Amino-1,3,2-dioxaborolanes : The preparation and properties of various 2-amino-1,3,2-dioxaborolanes were explored, discussing their chemical characteristics and potential applications (Cragg, 1968).
Dielectric and Optical Enhancements in Liquid Crystals : Research demonstrating that the introduction of 1,3-dioxolane derivatives in liquid crystals significantly enhances their dielectric anisotropy and birefringence, which has implications for their use in display technologies (Chen, Jiang, Jian, An, Chen, & Chen, 2015).
Synthesis and Molecular Structure Analysis : Studies on the synthesis and crystal structure of various 1,3,2-dioxaborolane derivatives, which contribute to a better understanding of their molecular characteristics and potential for various applications (Coombs, Vogels, Wheaton, Baerlocher, Baker, Decken, & Westcott, 2006).
properties
IUPAC Name |
2-[4-(1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-3-10(12-15-7-8-16-12)4-2-9(1)11-13-5-6-14-11/h1-4,11H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEZKYGQVUNIGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC=C(C=C2)C3OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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